molecular formula C52H74N7O19P3S B166491 16-(9-Anthroyloxy)palmitoyl-coa CAS No. 129385-08-6

16-(9-Anthroyloxy)palmitoyl-coa

Cat. No. B166491
M. Wt: 1226.2 g/mol
InChI Key: CYKMXPZVKUFDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-(9-Anthroyloxy)palmitoyl-coa, commonly known as Ant-PP, is a synthetic fluorescent probe used in various biochemical and physiological studies. It is a derivative of palmitoyl-CoA, which is an important molecule involved in fatty acid metabolism. Ant-PP has gained popularity in recent years due to its ability to track the movement and metabolism of fatty acids in living cells.

Mechanism Of Action

Ant-PP works by binding to fatty acids and entering cells through the same pathways as natural fatty acids. Once inside the cell, Ant-PP is metabolized in a similar manner to natural fatty acids. The fluorescent dye attached to Ant-PP allows researchers to track the movement and metabolism of fatty acids in living cells.

Biochemical And Physiological Effects

Ant-PP has been shown to have minimal effects on the biochemical and physiological processes of cells. It is metabolized in a similar manner to natural fatty acids and does not interfere with cellular processes. Ant-PP has been shown to have no toxic effects on cells and is well tolerated in in vitro and in vivo experiments.

Advantages And Limitations For Lab Experiments

Ant-PP has several advantages for lab experiments. It is a non-toxic, fluorescent probe that can be easily detected in living cells. It allows researchers to track the movement and metabolism of fatty acids in real-time. Ant-PP can be used in a variety of cell types and is compatible with various experimental conditions. However, there are also limitations to using Ant-PP in lab experiments. The synthesis of Ant-PP is a complex process that requires specialized equipment and expertise. Ant-PP is also relatively expensive compared to other fluorescent probes.

Future Directions

For research involving Ant-PP include studying the role of fatty acids in various diseases, developing new fluorescent probes, and developing new methods for synthesizing Ant-PP.

Synthesis Methods

Ant-PP is synthesized by coupling the fluorescent dye, 9-anthracenecarboxylic acid, with palmitoyl-CoA through a condensation reaction. The resulting product is a fluorescent probe that can be easily detected and tracked in living cells. The synthesis of Ant-PP is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

Ant-PP has been widely used in various scientific research studies. It is commonly used to study the metabolism and movement of fatty acids in living cells. Ant-PP has also been used to study the role of fatty acids in various diseases such as cancer, obesity, and diabetes. It has been used in in vitro and in vivo experiments to track the uptake and utilization of fatty acids by cells. Ant-PP has also been used to study the effect of drugs and other compounds on fatty acid metabolism.

properties

CAS RN

129385-08-6

Product Name

16-(9-Anthroyloxy)palmitoyl-coa

Molecular Formula

C52H74N7O19P3S

Molecular Weight

1226.2 g/mol

IUPAC Name

[16-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-16-oxohexadecyl] anthracene-9-carboxylate

InChI

InChI=1S/C52H74N7O19P3S/c1-52(2,32-75-81(71,72)78-80(69,70)74-31-39-45(77-79(66,67)68)44(62)50(76-39)59-34-58-43-47(53)56-33-57-48(43)59)46(63)49(64)55-26-25-40(60)54-27-29-82-41(61)24-14-12-10-8-6-4-3-5-7-9-11-13-19-28-73-51(65)42-37-22-17-15-20-35(37)30-36-21-16-18-23-38(36)42/h15-18,20-23,30,33-34,39,44-46,50,62-63H,3-14,19,24-29,31-32H2,1-2H3,(H,54,60)(H,55,64)(H,69,70)(H,71,72)(H2,53,56,57)(H2,66,67,68)

InChI Key

CYKMXPZVKUFDRF-UHFFFAOYSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCCCCCOC(=O)C4=C5C=CC=CC5=CC6=CC=CC=C64)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCCCCCOC(=O)C4=C5C=CC=CC5=CC6=CC=CC=C64)O

synonyms

16-(9-anthroyloxy)palmitoyl-CoA
16-(9-anthroyloxy)palmitoyl-coenzyme A
coenzyme A, 16-(9-anthroyloxy)palmitoyl-

Origin of Product

United States

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